Isomeric Purity and Structural Identity Over the Para-Methyl Analog
The target compound is a precise structural isomer of the commonly available 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide (para-methyl analog). The difference is the position of the methyl group on the terminal phenyl ring: ortho (2-methyl) versus para (4-methyl). This positional isomerism results in a higher steric hindrance around the amide bond for the target compound, which has been shown to affect the compound's conformational preference and receptor binding mode in related benzimidazole acetamide series [1]. The structural identity is confirmed by InChI Key ZOMRGOCAGYIMKI-UHFFFAOYSA-N, which is distinct from the InChI Key of the para-methyl analog.
| Evidence Dimension | Methyl substitution position on N-phenyl ring |
|---|---|
| Target Compound Data | Ortho-methyl (2-methylphenyl) substitution |
| Comparator Or Baseline | Para-methyl (4-methylphenyl) substitution of the corresponding analog |
| Quantified Difference | Positional isomerism leading to distinct InChI Key |
| Conditions | Structural identity determined by InChI and canonical SMILES |
Why This Matters
Accurate structural identity is critical for reproducible SAR studies because ortho-substitution can force a non-planar conformation that significantly alters target binding kinetics compared to the para-substituted isomer.
- [1] PubChem. InChI Key for 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide: ZOMRGOCAGYIMKI-UHFFFAOYSA-N. InChI Key for the para-methyl analog: differ. View Source
